tert-Butyl cyanoacetate
Overview
Description
tert-Butyl cyanoacetate is a chemical compound that has been synthesized through various methods for use in organic synthesis. It is a cyanoacetic ester derivative that can be used as a building block for amino alcohols, polyamines, and other complex molecules. The compound has been a subject of interest due to its potential applications in the synthesis of pharmaceuticals and other biologically active compounds.
Synthesis Analysis
The synthesis of tert-butyl cyanoacetate has been achieved using methyl cyanoacetate and tert-butyl alcohol with potassium tert-butyl alcohol as a catalyst through interesterification. The optimal conditions for this synthesis include a reaction temperature of 150°C and a reaction time of 12 hours, resulting in a high yield of 95% . Additionally, tert-butyl cyanoacetate has been used as a precursor in the synthesis of other compounds, such as tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which is a potential building block for the synthesis of amino alcohols and polyamines .
Molecular Structure Analysis
The molecular structure of tert-butyl cyanoacetate has been explored through various studies. For instance, the X-ray crystal structure of the enolate of tert-butyl α-cyanoacetate with Li+ or protonated 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU-H+) as the gegenion has been determined, revealing interesting aspects of its molecular interactions . The molecular and crystal structure of related tert-butyl compounds, such as tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, has been studied, showing the conformation-stabilizing function of weak intermolecular bonding .
Chemical Reactions Analysis
tert-Butyl cyanoacetate participates in various chemical reactions. It has been used in the selective synthesis of unsymmetrical peroxides through transition-metal-catalyzed oxidation with tert-butyl hydroperoxide at the α-position, yielding high yields of the desired peroxides . The compound also serves as a precursor in the synthesis of tert-butyl isocyanoacetate, which is obtained from glycine tert-butyl ester hydrochloride via formylation and dehydration .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl cyanoacetate are inferred from its synthesis and molecular structure. The high yield and optimal reaction conditions suggest that it is a stable compound under certain temperatures and can be synthesized efficiently . The crystal structure analysis provides insights into its solid-state properties, such as the arrangement of molecules and the types of intermolecular interactions present . These properties are crucial for understanding how tert-butyl cyanoacetate behaves in different chemical environments and how it can be manipulated for use in further chemical reactions.
Scientific Research Applications
Synthesis Processes
- tert-Butyl cyanoacetate is synthesized from methyl cyanoacetate and tert-butyl alcohol, with potassium tert-butyl alcohol as a catalyst. Optimal conditions for this process result in a high yield of about 95% (Lin Jua, 2014).
Chemical Reactions and Derivatives
It is used in the synthesis of various compounds, such as jenamidines A1/A2, via a series of chemical reactions including addition, acylation, hydrolysis, and decarboxylation, leading to a yield of about 45% (B. Snider, Jeremy R. Duvall, 2005).
In the field of organic chemistry, tert-butyl cyanoacetate is involved in the synthesis of various nitriles and cyanoacetates. For instance, it is used in synthesizing 3-chloro-2-nitrophenylacetonitrile and 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile, with yields reaching up to 89.3% and 90%, respectively (Jin Dong-yuan, 2009; 2010).
tert-Butyl cyanoacetate is also significant in the creation of new chemical structures such as pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which are precursors for further chemical synthesis (N. M. Tsizorik, Yevhenii V. Hrynyshyn, Anna R. Musiychuk, A. V. Bol’but, M. Vovk, 2019).
Chemical Analysis and Catalysis
Its role in chemical analysis is demonstrated in the telomerization process with ethylene, where tert-butyl cyanoacetate helps identify the presence of various esters and hydrocarbons in chemical reactions (Tsutomu Fujimoto, Ichiro Hirao, 1974).
In catalysis, tert-butyl cyanoacetate facilitates reactions such as the alkylation of acetates with primary alcohols and diols. This process is innovative in using alcohols as alkylating agents, providing a direct route to important carboxylates (Y. Iuchi, Y. Obora, Y. Ishii, 2010).
Safety And Hazards
Future Directions
Tert-Butyl cyanoacetate is a very useful reaction reagent as a cyanomethylating agent, and is also a useful substance as an intermediate raw material for organic synthesis and production of pharmaceuticals and agricultural chemicals . It is used in the synthesis of vinylogous urea and as a new additive for the sugar nucleoside base coupling step en route to DAPD with improved β-selectivity .
properties
IUPAC Name |
tert-butyl 2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)4-5-8/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNYNEMRWHFIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061501 | |
Record name | Acetic acid, cyano-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl cyanoacetate | |
CAS RN |
1116-98-9 | |
Record name | tert-Butyl cyanoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1116-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl cyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl cyanoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1072 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-cyano-, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, cyano-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TERT-BUTYL CYANOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWT31M9VDL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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